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Introduction

Brilaroxazine (developmental code name: RP5063) is an investigational atypical antipsychotic
agent under development by Reviva Pharmaceuticals for the treatment of schizophrenia and
other neuropsychiatric and inflammatory disorders.[1] As a third-generation antipsychotic,
brilaroxazine is characterized as a dopamine-serotonin system modulator, exhibiting a unique
pharmacological profile that suggests potential for favorable efficacy and an improved side-
effect profile compared to existing treatments.[1] This technical guide provides a
comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of
brilaroxazine, synthesizing available data from preclinical and clinical studies.

Pharmacodynamics: Mechanism of Action and
Receptor Profile

Brilaroxazine's therapeutic effects are believed to be mediated through its multimodal activity
at various dopamine and serotonin receptors. It acts as a potent partial agonist at dopamine
D2, D3, and Da receptors, as well as serotonin 5-HT1a receptors.[1] Additionally, it functions as
an antagonist at serotonin 5-HTz2a, 5-HT2e, 5-HT2C, 5-HTs, and 5-HT7 receptors.[1] This distinct
receptor binding profile contributes to its antipsychotic, anxiolytic, and potential pro-cognitive
effects.[2]
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The table below summarizes the receptor binding affinities (Ki, nM) of brilaroxazine for various
neurotransmitter receptors.

Receptor Binding Affinity (Ki, nM)
D2S High Affinity

Dz2L High Affinity

Ds High Affinity

Da.a High Affinity
5-HT1a High Affinity
5-HT2a High Affinity
5-HTz2e High Affinity
5-HT~ High Affinity

D1 Moderate Affinity
Ds Moderate Affinity
5-HT2C Moderate Affinity
5-HTs Moderate Affinity
5-HTs Moderate Affinity
Ha Moderate Affinity
0432 nicotinic Moderate Affinity
Serotonin Transporter (SERT) Moderate Affinity
01B adrenergic Moderate Affinity

Data sourced from Wikipedia.

Signaling Pathways

The interaction of brilaroxazine with key dopamine and serotonin receptors modulates
downstream signaling pathways implicated in the pathophysiology of schizophrenia. Its partial
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agonism at Dz receptors is thought to stabilize dopaminergic neurotransmission, reducing the
excessive dopamine activity associated with positive symptoms while avoiding the profound
receptor blockade that can lead to extrapyramidal side effects. Its activity at various serotonin
receptors, particularly its antagonism at 5-HTza receptors, is believed to contribute to its
efficacy against negative symptoms and cognitive deficits.
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Simplified Signaling Pathway of Brilaroxazine

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Studies in both animals and humans have characterized the pharmacokinetic profile of
brilaroxazine, demonstrating predictable and consistent behavior.

Absorption
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Brilaroxazine exhibits good oral bioavailability, exceeding 80%. Following oral administration,
it is readily absorbed, with time to maximum plasma concentration (Tmax) generally observed
between 4 to 6 hours.

Distribution

Brilaroxazine is highly bound to plasma proteins, with a binding percentage greater than 99%.
The volume of distribution (Vc/F) has been estimated to be 328.00 + 31.40 L, indicating
extensive distribution into tissues.

Metabolism

Brilaroxazine is primarily metabolized in the liver, mainly by the cytochrome P450 enzymes
CYP3A4 (approximately 64%) and CYP2D6 (approximately 17%). The major metabolic
pathways include oxidation, N- or O-dealkylation, with subsequent sulfation and/or
glucuronidation. A major circulating metabolite is N-(2,3-chlorophenyl)-glycine (M219), which
accounts for a significant portion of the total circulating radioactivity in mice, dogs, and humans.
Importantly, no uniqgue human-specific metabolites have been identified in plasma.

EXxcretion

The primary route of excretion for brilaroxazine and its metabolites is through the feces. In
humans, approximately 52.3% of an administered dose is recovered in the feces, while 32.8%
is recovered in the urine. The elimination half-life of brilaroxazine is approximately 55 hours,
supporting a once-daily dosing regimen.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of brilaroxazine from a
population pharmacokinetic analysis in patients with schizophrenia or schizoaffective disorder.
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Parameter Value

Oral Clearance (CI/F) 5.11+£0.11L/h
Volume of Distribution (Vc/F) 328.00+£31.40 L
Absorption Constant (ka) 0.42+0.17h?
Lag Time (t lag) 0.41+£0.02h
Half-life (t¥2) 44.5h

Data from a population pharmacokinetic analysis of Phase 2 study data.

In Vivo Pharmacodynamics and Clinical Efficacy

The clinical pharmacodynamics of brilaroxazine have been primarily assessed in patients with
schizophrenia, with the Positive and Negative Syndrome Scale (PANSS) serving as the primary

endpoint for efficacy.

Clinical Efficacy in Schizophrenia

Phase Il and Phase Il clinical trials have demonstrated the efficacy of brilaroxazine in treating
the symptoms of schizophrenia. In a Phase lll trial, brilaroxazine 50 mg showed a statistically
significant and clinically meaningful reduction in the PANSS total score compared to placebo.
Improvements were also observed in both positive and negative symptom subscales. The 15
mg dose also showed a trend towards improvement.

The relationship between brilaroxazine exposure (as measured by cumulative area under the
curve, AUC) and the change in PANSS total score has been characterized by an Emax model.

Emax Model Parameter Value

Eo (Baseline PANSS) 87.3 £ 0.71 (PANSS Units)
Emax (Maximum PANSS Reduction) -31.60 * 4.05 (PANSS Units)
AUCso (AUC for 50% of Emax) 89.60 + 30.10 (ug-h/mL)

Data from a population pharmacodynamic analysis of Phase 2 study data.
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Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of research
findings. Below are outlines of key experimental methodologies employed in the in vivo
assessment of brilaroxazine.

Preclinical Pharmacodynamic Assessment: Dizocilpine-
Induced Hyperlocomotion

This model is used to assess the antipsychotic potential of a compound by its ability to
attenuate the hyperlocomotor activity induced by the NMDA receptor antagonist dizocilpine
(MK-801).

Experimental Workflow:
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Animal Acclimatization
(e.g., 1 week)

Habituation to Test Arena
(e.g., 30-60 min)

Administration of Brilaroxazine
or Vehicle (i.p.)

Pre-treatment Time
(e.g., 30 min)

Administration of Dizocilpine
(e.g., 0.1-0.3 mg/kg, s.c.)

Locomotor Activity Measurement
(e.g., 60-90 min)

Data Analysis
(e.g., ANOVA)
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Screening & Baseline Assessment
(e.g., PANSS, physical exam)

Randomization

Treatment Arms,

(Brilaroxazine (Low Dose) (Brilaroxazine (High DoseD

Cjouble-Blind Treatment Phase

(e.g., 4-6 weeks)

Follow-up Period
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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